molecular formula C20H24O6 B12352343 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12352343
M. Wt: 360.4 g/mol
InChI Key: LLEIZGWCNDMOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly referred to as Licoisoflavone A (CAS: 66056-19-7), is a prenylated isoflavone with the molecular formula C₂₀H₁₈O₆ and a molecular weight of 354.35 g/mol . It is characterized by a hexahydrochromen-4-one core substituted with hydroxyl groups at positions 5 and 7, a 2,4-dihydroxyphenyl group at position 3, and a 3-methylbut-2-enyl (prenyl) moiety at the phenyl ring (position 3) .

Properties

Molecular Formula

C20H24O6

Molecular Weight

360.4 g/mol

IUPAC Name

3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C20H24O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-6,9,11,16-18,21-24H,4,7-8H2,1-2H3

InChI Key

LLEIZGWCNDMOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2=COC3CC(CC(C3C2=O)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves multiple steps. One common method includes the use of starting materials such as 2,4-dihydroxyacetophenone and 3-methylbut-2-enyl bromide. The reaction typically proceeds through a series of condensation and cyclization reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, and influencing signal transduction pathways . These interactions can lead to various biological responses, such as antioxidant and anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues: Prenylated Flavonoids

Prenylated flavonoids share a common scaffold with additional hydrophobic prenyl groups, enhancing membrane permeability and bioactivity. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity/Research Findings
Licoisoflavone A (Target Compound) C₂₀H₁₈O₆ 354.35 Hexahydrochromenone, 2,4-dihydroxyphenyl, prenyl Inhibits lipid peroxidation (IC₅₀: 7.2 μM)
Neobavaisoflavone C₂₀H₁₈O₄ 322.35 Chromen-4-one, prenyl at phenyl ring Studied via molecular docking for Aβ42 binding; potential neuroprotective effects
2-(2,4-Dihydroxyphenyl)-5,7-Dihydroxy-6-(3-Methylbut-2-Enyl)Chromen-4-One C₂₀H₁₈O₆ 354.35 Chromen-4-one, prenyl at position 6 Structural isomer of Licoisoflavone A; limited bioactivity data
Dmdbp (Chalcone derivative) C₂₇H₂₆O₅ 430.50 Chalcone backbone, dual prenyl groups Predicted enhanced binding to hydrophobic targets

Key Observations :

  • Prenylation position (e.g., phenyl ring vs. chromenone core) modulates activity. Licoisoflavone A’s hexahydrochromenone core may enhance conformational flexibility compared to fully aromatic systems .
  • Neobavaisoflavone’s lower molecular weight (322 vs.

Hydroxylation and Methoxylation Patterns

Substituents like hydroxyl (-OH) and methoxy (-OCH₃) groups influence solubility and receptor interactions:

Compound Name Hydroxyl Groups Methoxy Groups Solubility (LogS) Bioavailability Score
Licoisoflavone A 5 0 -3.5 (predicted) 0.55
5,7,4'-Trihydroxy-3,6-dimethoxy-3',5'-diprenylflavone 3 2 -4.1 0.50
2-(3,4-Dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one 2 2 -2.8 0.56

Key Observations :

  • Methoxylation improves lipid solubility but may reduce hydrogen-bonding capacity. Licoisoflavone A’s five hydroxyl groups balance solubility and activity .
  • Compounds with bioavailability scores >0.55 (e.g., Licoisoflavone A) are considered promising for drug development .

Key Observations :

  • Licoisoflavone A’s safety profile is superior to methoxylated analogues, which exhibit skin/eye irritation risks .
  • Neobavaisoflavone’s neuroprotective effects warrant further toxicological evaluation .

Biological Activity

The compound 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one is a polyphenolic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical formula for the compound is C26H28O7C_{26}H_{28}O_7, and it belongs to the class of flavonoids. Its structure features multiple hydroxyl groups which contribute to its antioxidant properties.

Antioxidant Activity

Numerous studies have demonstrated that polyphenolic compounds exhibit significant antioxidant activity. The presence of multiple hydroxyl groups in 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one enhances its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications for aging and chronic diseases such as cancer and cardiovascular disorders.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These effects suggest potential therapeutic applications in inflammatory diseases including arthritis and other chronic inflammatory conditions.

Anticancer Potential

Studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Breast Cancer : In vitro studies demonstrated that the compound induced apoptosis in MCF-7 breast cancer cells through mitochondrial pathways.
  • Lung Cancer : It inhibited cell proliferation in A549 lung cancer cells, suggesting a potential role in lung cancer therapy.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may improve cognitive function by enhancing neurogenesis. This suggests potential applications in neurodegenerative diseases like Alzheimer's.

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging abilitySupports use in preventing oxidative stress-related diseases
Anti-inflammatory Study Inhibited TNF-alpha and IL-6 productionPotential therapeutic agent for inflammatory diseases
Cancer Cell Line Study Induced apoptosis in MCF-7 cellsPromising candidate for breast cancer treatment
Neuroprotection Research Protected neuronal cells from oxidative stressPotential role in treating neurodegenerative disorders

The biological activities of 3-[2,4-Dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-4a,5,6,7,8,8a-hexahydrochromen-4-one can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups donate electrons to neutralize free radicals.
  • Anti-inflammatory Pathway : Inhibition of NF-kB signaling may lead to reduced expression of inflammatory mediators.
  • Apoptotic Induction : Activation of caspases during apoptosis suggests a pathway through which the compound exerts anticancer effects.
  • Neuroprotective Mechanism : Modulation of neurotrophic factors may enhance neuronal survival.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.